![molecular formula C20H16ClN5O2 B2539689 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide CAS No. 919842-88-9](/img/structure/B2539689.png)

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

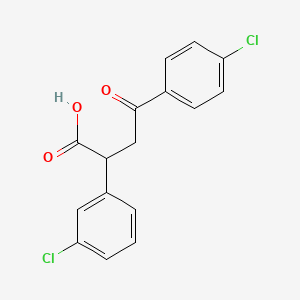

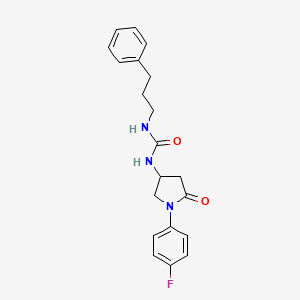

The compound “N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have shown significant anticancer activity . They have been found to inhibit EGFR and ErbB2 kinases at sub-micromolar levels, which can induce apoptosis .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . This process allows for the creation of pyrazolo[3,4-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines is complex and involves a variety of functional groups. The compound has a pyrazolo[3,4-d]pyrimidine core, with a 3-chlorophenyl group attached at the 1-position and a 3,5-dimethylbenzamide group attached at the N-position .

Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidines are diverse and can lead to a variety of products. For example, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base can afford pyrimidino[4,5-d][1,3]oxazines .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidines can vary depending on the specific substituents present in the molecule. For example, the compound has been described as a yellow liquid in one synthesis .

Wissenschaftliche Forschungsanwendungen

Drug Discovery and Development

The nitrogen-containing bicyclic heterocycles, including pyrido[1,2-a]pyrimidine scaffolds, play a crucial role in pharmaceutical research. Pyrido[1,2-a]pyrimidin-4-ones have demonstrated diverse biological activities, making them attractive targets for drug development. Notably, several pyrido[1,2-a]pyrimidin-4-one derivatives, such as pirenperone, seganserin, lusaperidone, and risdiplam, have been applied in clinical trials . Let’s explore their potential applications:

Antipsychotic Agents:Synthesis Strategies

Efficient synthetic methods are essential for accessing pyrido[1,2-a]pyrimidin-4-ones. Transition metal-catalyzed protocols offer milder and sustainable processes. For instance:

- CuI-catalyzed tandem Ullmann-type C–N cross-coupling and intramolecular amidation reactions allow practical and modular synthesis of pyrido[1,2-a]pyrimidin-4-ones from readily available 2-halopyridine and (Z)-3-amino-3-arylacrylate ester .

- Montmorillonite K10 clay has been used as a heterogeneous catalyst for condensation reactions, providing high yields of pyrido[1,2-a]pyrimidin-4-ones .

Zukünftige Richtungen

The future directions for research on pyrazolo[3,4-d]pyrimidines are promising. They have shown significant potential as anticancer agents, and further optimization of their structures could lead to even more potent compounds . Additionally, their synthesis methods could be refined to improve yield and efficiency .

Eigenschaften

IUPAC Name |

N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN5O2/c1-12-6-13(2)8-14(7-12)19(27)24-25-11-22-18-17(20(25)28)10-23-26(18)16-5-3-4-15(21)9-16/h3-11H,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPSMMANTSTVOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2539606.png)

![3-(4-Methoxyphenyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one](/img/structure/B2539610.png)

![4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid ethyl ester](/img/structure/B2539611.png)

![N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2539612.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2539617.png)